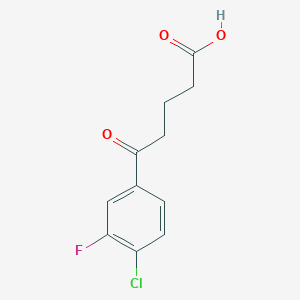

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid

CAS No.: 845790-44-5

Cat. No.: VC2164454

Molecular Formula: C11H10ClFO3

Molecular Weight: 244.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845790-44-5 |

|---|---|

| Molecular Formula | C11H10ClFO3 |

| Molecular Weight | 244.64 g/mol |

| IUPAC Name | 5-(4-chloro-3-fluorophenyl)-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C11H10ClFO3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |

| Standard InChI Key | GWPVAONYRKBXDR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)Cl |

Introduction

Chemical Identification and Properties

Basic Information

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid is identified by the CAS number 845790-44-5. It is also known by its IUPAC name 5-(4-chloro-3-fluorophenyl)-5-oxopentanoic acid, which reflects its structural composition featuring a halogenated phenyl ring attached to an oxopentanoic acid chain. The compound has a molecular formula of C11H10ClFO3 and a molecular weight of 244.64 g/mol.

Structural Identifiers

The compound can be represented through various structural identifiers, which are essential for database searching and compound recognition in chemical literature. Table 1 summarizes these important structural identifiers.

Table 1: Structural Identifiers of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid

| Identifier Type | Value |

|---|---|

| CAS Number | 845790-44-5 |

| IUPAC Name | 5-(4-chloro-3-fluorophenyl)-5-oxopentanoic acid |

| Molecular Formula | C11H10ClFO3 |

| Molecular Weight | 244.64 g/mol |

| Standard InChI | InChI=1S/C11H10ClFO3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |

| Standard InChIKey | GWPVAONYRKBXDR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)Cl |

| PubChem Compound ID | 2757593 |

Physical and Chemical Properties

The physical and chemical properties of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid are influenced by its structural features, particularly the presence of chlorine and fluorine atoms on the phenyl ring and the carboxylic acid group. The compound's structure contains an aromatic ring with halogen substituents (chlorine at position 4 and fluorine at position 3), a ketone group linking the ring to a valeric acid chain.

The presence of both electron-withdrawing halogens (chlorine and fluorine) on the phenyl ring significantly affects the electronic distribution within the molecule, influencing its reactivity patterns. The carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding, while the carbonyl group provides sites for nucleophilic attack in chemical reactions.

Synthesis and Chemical Reactions

Chemical Reactivity

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid possesses several reactive functional groups that can participate in various chemical transformations. Understanding these reaction pathways is essential for exploring the compound's potential applications.

The compound can undergo various chemical reactions including:

-

Esterification of the carboxylic acid group with alcohols to form the corresponding esters

-

Reduction of the ketone group to form the corresponding alcohol derivatives

-

Reactions at the halogenated phenyl ring, including nucleophilic aromatic substitution (particularly at the fluorine position)

-

Amidation reactions to form the corresponding amides

-

Decarboxylation reactions under appropriate conditions

These chemical transformations provide pathways for the synthesis of derivatives with potentially enhanced or modified properties for specific applications.

Biological Activity and Research Applications

Structure-Activity Relationships

The biological activity of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid likely depends on specific structure-activity relationships. The halogen substituents (chlorine and fluorine) on the phenyl ring can significantly influence:

-

Lipophilicity and membrane permeability

-

Metabolic stability

-

Binding affinity to biological targets

-

Electronic distribution and reactivity

These structural features make the compound potentially valuable as a chemical probe or intermediate in medicinal chemistry research.

Research Applications

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid has potential applications in various research fields:

-

As a building block in organic synthesis

-

As an intermediate in the preparation of pharmaceutically active compounds

-

As a chemical probe for investigating biological systems

-

In structure-activity relationship studies

The compound's unique halogenated structure makes it valuable for researchers developing new methodologies in organic synthesis or exploring novel biochemical pathways.

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid typically employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show signals corresponding to the aromatic protons and the aliphatic chain

-

13C NMR would reveal the carbonyl carbons and the effect of the halogen substituents

-

19F NMR would provide specific information about the fluorine environment

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the carboxylic acid (O-H stretch, C=O stretch)

-

Carbonyl group absorption

-

C-F and C-Cl stretching vibrations

-

-

Mass Spectrometry:

-

Provides molecular weight confirmation

-

Fragmentation patterns characteristic of halogenated compounds

-

Chromatographic Methods

Purification and analysis of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid may employ various chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase conditions are typically suitable for this type of compound

-

UV detection at wavelengths corresponding to the aromatic and carbonyl chromophores

-

-

Gas Chromatography (GC):

-

May require derivatization of the carboxylic acid group

-

Useful for purity determination and reaction monitoring

-

-

Thin-Layer Chromatography (TLC):

-

Useful for reaction monitoring and preliminary purity assessment

-

Comparative Analysis with Related Compounds

Structural Analogs

Comparing 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid with structurally related compounds provides insights into the effects of specific structural modifications. Table 2 presents a comparison with several related compounds.

Table 2: Comparison of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid with Structural Analogs

| Compound | Structural Difference | Potential Effect on Properties |

|---|---|---|

| 5-(4-Chlorophenyl)-5-oxovaleric acid | Lacks fluorine substituent | Reduced electron-withdrawing effect, potentially different reactivity pattern |

| 5-(3-Fluorophenyl)-5-oxovaleric acid | Lacks chlorine substituent | Altered lipophilicity and electronic distribution |

| Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate | Ester instead of carboxylic acid | Increased lipophilicity, modified hydrogen bonding capacity |

| 5-(4-Chloro-3-methylphenyl)-3-methyl-5-oxopentanoic acid | Methyl groups instead of fluorine | Different electronic properties, increased lipophilicity |

Structure-Property Relationships

The specific substitution pattern on the phenyl ring of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid influences several properties:

These structure-property relationships are valuable for understanding the compound's behavior in various chemical and biological contexts.

Future Research Directions

Challenges and Opportunities

The research and application of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid present both challenges and opportunities:

-

Challenges include the development of regioselective synthesis methods and comprehensive toxicological evaluation

-

Opportunities exist in the exploration of the compound's potential as a pharmaceutical intermediate or as a probe for studying biological systems

-

The unique substitution pattern offers possibilities for investigating halogen bonding effects in chemical and biological contexts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume